molecular formula C16H14N2OS3 B2399425 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922826-96-8

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2399425
CAS No.: 922826-96-8
M. Wt: 346.48
InChI Key: XRUAQFSBOHJUMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is an organic compound that features a benzamide core substituted with methylthio and benzo[d]thiazol-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the reaction of 4-(methylthio)benzo[d]thiazol-2-amine with 4-(methylthio)benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially affecting the benzamide or thiazole rings.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvent.

    Substitution: Nitric acid, sulfuric acid, halogens, iron(III) chloride as catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzamide or thiazole derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(methylthio)benzo[d]thiazol-2-yl derivatives: Compounds with similar core structures but different substituents.

    Benzamide derivatives: Compounds with variations in the substituents on the benzamide core.

Uniqueness

4-(methylthio)-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to the presence of both methylthio and benzo[d]thiazol-2-yl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methylsulfanyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS3/c1-20-11-8-6-10(7-9-11)15(19)18-16-17-14-12(21-2)4-3-5-13(14)22-16/h3-9H,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUAQFSBOHJUMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.